

Chemical structure and properties of 7-Methoxycoumarin-4-acetic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Methoxycoumarin-4-acetic acid

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7-Methoxycoumarin-4-acetic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

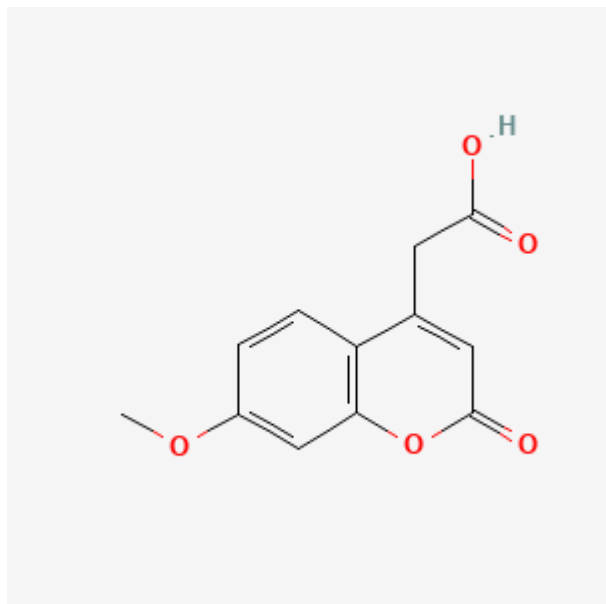
Abstract

7-Methoxycoumarin-4-acetic acid is a fluorescent derivative of coumarin, a class of compounds widely recognized for their diverse biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of **7-Methoxycoumarin-4-acetic acid**. It includes detailed experimental protocols for its synthesis and for assays evaluating its antioxidant and anti-inflammatory properties. Furthermore, this guide presents key quantitative data in structured tables and visualizes relevant biological pathways and experimental workflows using Graphviz diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

7-Methoxycoumarin-4-acetic acid, also known by its synonym 7-Methoxy-2-oxo-2H-1-benzopyran-4-acetic acid, is a synthetic organic compound. Its structure features a coumarin core substituted with a methoxy group at the 7-position and an acetic acid group at the 4-position.

Chemical Structure:



Physicochemical Data

The key physicochemical properties of **7-Methoxycoumarin-4-acetic acid** are summarized in the table below, providing essential information for its handling, formulation, and application in research and development.

Property	Value	Reference
CAS Number	62935-72-2	[1][2]
Molecular Formula	C ₁₂ H ₁₀ O ₅	
Molecular Weight	234.20 g/mol	
Appearance	White to off-white powder	[1]
Melting Point	193 °C (decomposes)	
Solubility	Soluble in DMF (50 mg/mL), acetone, and dimethyl sulfoxide. Slightly soluble in water.	[1]
UV Absorption (λ _{max})	323.75 nm (in methanol)	[3]
Molar Extinction Coefficient (ε)	11,820 M ⁻¹ cm ⁻¹ (at 323.75 nm in methanol)	[3]
Fluorescence Emission (λ _{em})	~380-390 nm (in methanol)	
Quantum Yield (Φ)	0.18 (in methanol)	[4]
SMILES	<chem>COc1ccc2c(c1)OC(=O)C=C2C(=O)O</chem>	
InChI	InChI=1S/C12H10O5/c1-16-8-2-3-9-7(4-11(13)14)5-12(15)17-10(9)6-8/h2-3,5-6H,4H2,1H3,(H,13,14)	

Synthesis of 7-Methoxycoumarin-4-acetic Acid

The synthesis of **7-Methoxycoumarin-4-acetic acid** can be achieved through a multi-step process. A common approach involves the Pechmann condensation to form the coumarin ring, followed by the introduction of the acetic acid moiety.

Experimental Protocol: Synthesis via Pechmann Condensation and Subsequent Modification

This protocol outlines a potential synthetic route.

Step 1: Synthesis of 7-Methoxy-4-methylcoumarin

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, combine 10 mmol of 3-methoxyphenol and 11 mmol of ethyl acetoacetate.
- **Acid Catalysis:** Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or a solid acid catalyst like Amberlyst-15) to the mixture while cooling in an ice bath.
- **Reaction:** Stir the mixture at room temperature or with gentle heating (as optimized) until the reaction is complete, monitoring the progress by thin-layer chromatography (TLC).
- **Work-up:** Pour the reaction mixture into ice-cold water to precipitate the product.
- **Purification:** Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 7-methoxy-4-methylcoumarin.

Step 2: Functionalization to **7-Methoxycoumarin-4-acetic acid**

- **Halogenation:** The methyl group at the 4-position of 7-methoxy-4-methylcoumarin is first halogenated, typically brominated, using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide) in a suitable solvent like carbon tetrachloride.
- **Cyanation:** The resulting 4-(bromomethyl)-7-methoxycoumarin is then reacted with a cyanide salt (e.g., sodium cyanide) in a polar aprotic solvent (e.g., DMSO or DMF) to form 2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetonitrile.
- **Hydrolysis:** Finally, the nitrile group is hydrolyzed to a carboxylic acid by heating with a strong acid (e.g., hydrochloric acid or sulfuric acid) or a base (e.g., sodium hydroxide) followed by acidification.

- Purification: The final product, **7-Methoxycoumarin-4-acetic acid**, is then purified by recrystallization.

Synthetic Pathway for **7-Methoxycoumarin-4-acetic acid**.

Biological Activities and Applications

7-Methoxycoumarin-4-acetic acid is primarily recognized for its fluorescent properties, making it a valuable tool in biochemical and cellular research. It is also investigated for its potential antioxidant and anti-inflammatory effects, which are characteristic of the broader coumarin family.

Fluorescent Probe and Label

Due to its intrinsic fluorescence, **7-Methoxycoumarin-4-acetic acid** is widely used as a fluorescent label for peptides and other biomolecules. Its carboxylic acid group allows for covalent attachment to amino groups in proteins and peptides. It is also a key component in the development of FRET (Förster Resonance Energy Transfer) based assays, particularly for studying protease activity.

Antioxidant Activity

Coumarin derivatives are known to possess antioxidant properties by scavenging free radicals. The antioxidant potential of **7-Methoxycoumarin-4-acetic acid** can be evaluated using various in vitro assays.

- Reagent Preparation:
 - Prepare a stock solution of **7-Methoxycoumarin-4-acetic acid** in a suitable solvent (e.g., methanol or DMSO).
 - Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- Assay Procedure:
 - In a 96-well plate, add various concentrations of the test compound.
 - Add the DPPH solution to each well.

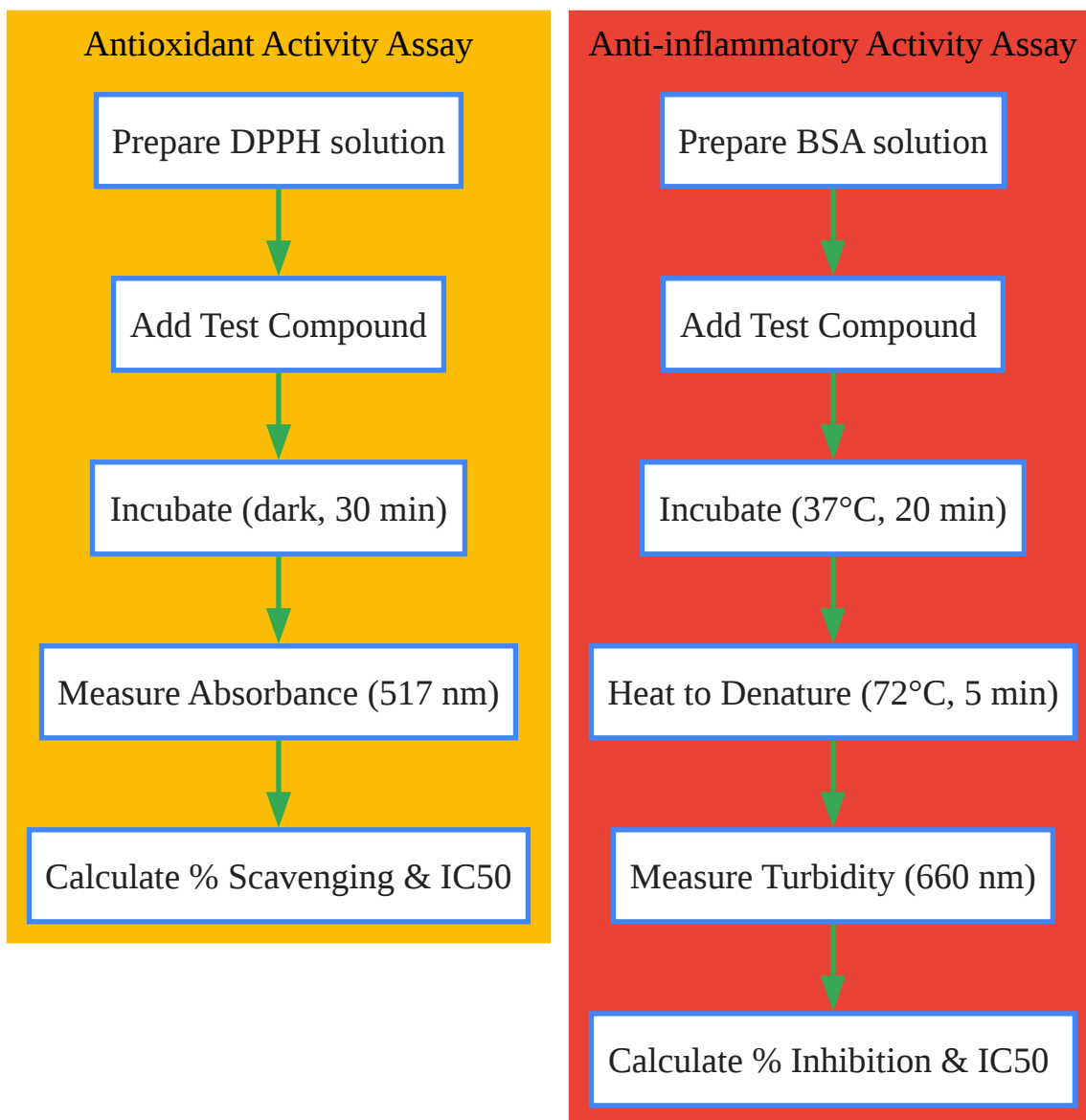
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- Ascorbic acid or Trolox can be used as a positive control.
- Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the DPPH solution with the sample. The IC_{50} value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

Anti-inflammatory Activity

Several coumarin derivatives have demonstrated anti-inflammatory effects by modulating key inflammatory pathways. The anti-inflammatory potential of **7-Methoxycoumarin-4-acetic acid** can be investigated through various in vitro and in vivo models. A related compound, 4-hydroxy-7-methoxycoumarin, has been shown to inhibit inflammation by suppressing the NF- κ B and MAPK signaling pathways.[5]

- Reaction Mixture: Prepare a reaction mixture containing 0.2% w/v Bovine Serum Albumin (BSA) in a suitable buffer (e.g., Tris-HCl, pH 6.8).
- Assay Procedure:
 - Add various concentrations of **7-Methoxycoumarin-4-acetic acid** to the reaction mixture.
 - Incubate the samples at 37°C for 20 minutes.
 - Induce denaturation by heating at 72°C for 5 minutes.
 - After cooling, measure the turbidity of the samples at 660 nm.
 - Diclofenac sodium can be used as a positive control.
- Calculation: The percentage of inhibition of protein denaturation is calculated as: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the control

(with denaturation, without sample), and A_{sample} is the absorbance of the sample. The IC_{50} value can then be determined.



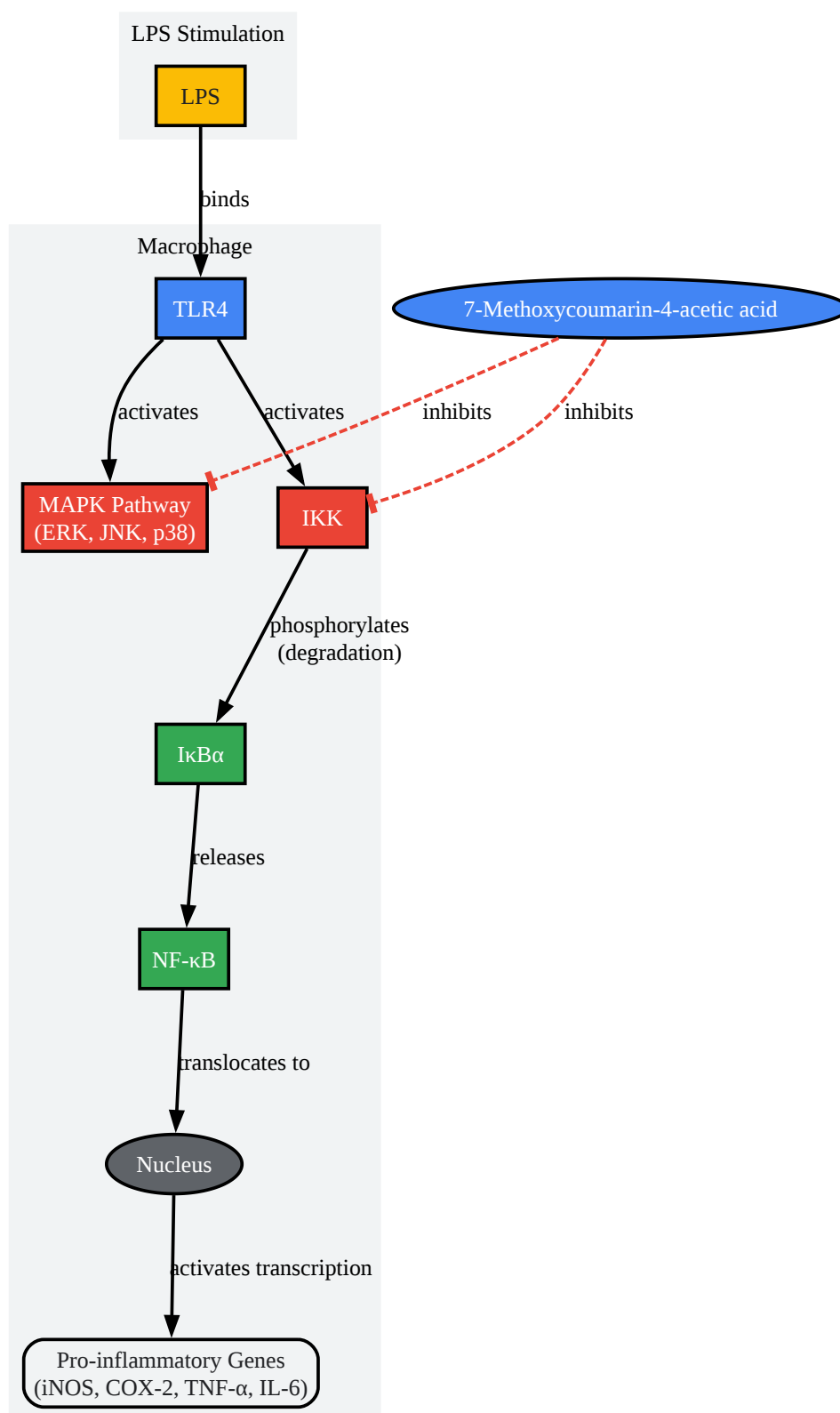
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Workflow for Biological Activity Assays.

Signaling Pathway Involvement

While specific studies on the signaling pathways directly modulated by **7-Methoxycoumarin-4-acetic acid** are limited, the anti-inflammatory effects of structurally similar coumarins are often

attributed to the inhibition of the NF- κ B and MAPK signaling pathways.[5] These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes.



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- To cite this document: BenchChem. [Chemical structure and properties of 7-Methoxycoumarin-4-acetic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b556899#chemical-structure-and-properties-of-7-methoxycoumarin-4-acetic-acid]

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